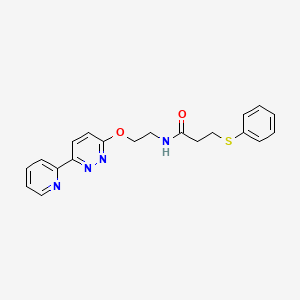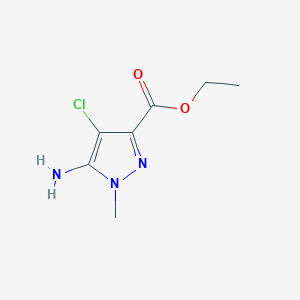
2-(4-Chlorophenoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Quinoxalines have been the subject of extensive research due to their potential biological and pharmaceutical properties . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition for Copper : Quinoxaline derivatives, including those related to 2-(4-Chlorophenoxy)quinoxaline, have been studied for their effectiveness as corrosion inhibitors for copper in acidic environments. Theoretical quantum chemical calculations reveal a relationship between the molecular structure of quinoxalines and their inhibition efficiency, contributing to the development of more efficient corrosion inhibitors (Zarrouk et al., 2014).
Synthesis of Antimicrobial Agents : The synthesis of new quinoxaline derivatives, including those structurally related to this compound, has been explored for their potential antimicrobial activity. These compounds are synthesized by replacing the chlorine atom with various linkages, leading to the development of Schiff bases containing quinoxaline moieties. Their antimicrobial properties highlight their potential use in developing new medicinal compounds (Singh et al., 2010).
Electrochromic Properties in Conducting Polymers : The synthesis of new monomers related to this compound and their copolymerization with bithiophene has been investigated for their electrochromic properties. These compounds are useful in developing advanced materials for applications like solar cells and organic electronics (Beyazyildirim et al., 2006).
Corrosion Inhibitors for Mild Steel : Quinoxaline derivatives, including those structurally similar to this compound, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their high corrosion inhibition efficiency is supported by experimental and theoretical studies, making them valuable in protecting industrial metals (Saraswat & Yadav, 2020).
Fluorescent Dye Properties : The synthesis of 2-(alkyl and aryl)thiazolo[4,5-b]quinoxaline derivatives, which are related to this compound, has led to the development of compounds with fluorescent properties. These compounds have applications as fluorescent dyes in textiles, highlighting their significance in the chemical industry (Phadke & Rangnekar, 1986).
Synthesis of Bioactive Compounds : Research into the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, structurally related to this compound, shows their potential as anti-Mycobacterium tuberculosis agents. Their synthesis and biological activity highlight their importance in pharmaceutical research (Jaso et al., 2005).
Green Synthesis of Heterocycles : The green synthesis of quinoxaline derivatives, including those similar to this compound, has been achieved under ultrasound irradiation in water. These methods are environmentally friendly and applicable in the synthesis of compounds for various technological and biological uses (Mishra et al., 2019).
Zukünftige Richtungen
Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . This suggests that quinoxalines, including “2-(4-Chlorophenoxy)quinoxaline”, may have promising future directions in various fields, including medicinal chemistry .
Wirkmechanismus
Target of Action
Quinoxaline derivatives are known to have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to cause DNA damage, suggesting that 2-(4-Chlorophenoxy)quinoxaline may interact with its targets to induce similar effects .
Biochemical Pathways
Quinoxaline derivatives have been associated with various pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair .
Pharmacokinetics
Quinoxaline derivatives are generally known for their stability and bioavailability .
Result of Action
Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
The broad application of quinoxaline derivatives arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDQTZXAZVXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2556849.png)
![2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2556851.png)

![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)


![2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556859.png)





![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2556871.png)